molecular formula C16H13ClN4O3S B11666407 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666407
M. Wt: 376.8 g/mol
InChI Key: JRJZXORJVHFLSR-QGMBQPNBSA-N
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Description

3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a chlorothiophene moiety, and a methoxyphenyl group, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring.

    Introduction of the Chlorothiophene Moiety: The chlorothiophene group is introduced through a substitution reaction, often using a chlorothiophene derivative and a suitable base.

    Condensation with Methoxyphenyl Aldehyde: The final step involves the condensation of the pyrazole derivative with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal
  • 1-(5-chlorothiophen-3-yl)ethanol
  • 2-(5-chlorothiophen-2-yl)propanal

Uniqueness

Compared to similar compounds, 3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the methoxyphenyl group enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C16H13ClN4O3S

Molecular Weight

376.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H13ClN4O3S/c1-24-13-6-9(2-3-12(13)22)8-18-21-16(23)11-7-10(19-20-11)14-4-5-15(17)25-14/h2-8,22H,1H3,(H,19,20)(H,21,23)/b18-8+

InChI Key

JRJZXORJVHFLSR-QGMBQPNBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)O

Origin of Product

United States

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